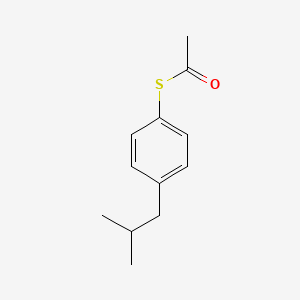

S-4-iso-Butylphenylthioacetate

Description

Contextualization within Organic Chemistry and Related Sub-disciplines

In the broad field of organic chemistry, thioesters are recognized as crucial intermediates and versatile building blocks for synthesis. molcore.comrsc.org They are analogues of esters where a sulfur atom replaces the ester oxygen. This substitution imparts unique reactivity to the carbonyl group, making thioesters more reactive than their oxygen-containing counterparts towards nucleophilic acyl substitution. rsc.org This heightened reactivity makes them valuable in the synthesis of ketones, amides, and other esters. molcore.comrsc.org

The isobutylphenyl moiety is a well-known pharmacophore, most famously present in the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which is 2-(4-isobutylphenyl)propanoic acid. researchgate.net The presence of this structural motif in S-4-iso-Butylphenylthioacetate suggests potential applications in medicinal chemistry and drug design, particularly in the development of novel therapeutic agents. Research into related compounds has explored their potential as antitumor agents. tandfonline.comresearchgate.net

Historical Overview of Thioester Chemistry and Related Scaffolds

The chemistry of thioesters has a rich history, deeply intertwined with the development of biochemistry and organic synthesis. Thioesters are fundamental in various metabolic pathways, most notably in the form of acetyl-CoA, which plays a central role in cellular metabolism. impactfactor.org Some scientists, like Nobel laureate Christian de Duve, have even postulated the existence of a "Thioester World" preceding the "RNA World" in the origin of life, highlighting the fundamental importance of the thioester bond in prebiotic chemistry. tandfonline.com

Historically, the synthesis of thioesters involved methods such as the reaction of an acid chloride with an alkali metal salt of a thiol or the condensation of carboxylic acids and thiols using dehydrating agents. impactfactor.org More recent advancements have focused on developing more efficient and atom-economical methods, including transition-metal-catalyzed reactions like thiocarbonylation and cross-coupling. molcore.com The development of diverse molecular scaffolds is a key area of research, enabling the creation of multifunctional molecules for applications in life sciences, such as molecular imaging and therapeutics. caltech.edu

Current Research Significance and Unaddressed Research Questions for this compound

The current research significance of this compound lies primarily in its potential as a derivative of common NSAIDs and its utility as a synthetic intermediate. While direct research on this compound is limited, studies on closely related compounds, such as S-phenyl-2-(4-isobutylphenyl)propanethioate, have demonstrated their potential as anticancer agents. tandfonline.comresearchgate.net These findings suggest that this compound could serve as a valuable scaffold for developing new therapeutic agents.

A general method for the synthesis of thioesters from NSAIDs involves the reaction of the corresponding carboxylic acid with a thiol in the presence of trifluoroacetic acid in acetonitrile. tandfonline.com This suggests a plausible synthetic route to this compound from 4-isobutylphenylacetic acid and a suitable thiol precursor.

Table 2: Spectral Data for a Related Compound: S-phenyl-2-(4-isobutylphenyl)propanethioate tandfonline.com

| Spectral Data | Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.47–7.51 (m, 5H), 7.44 (d, 2H, J = 8.0 Hz), 7.30 (d, 2H, J = 7.5 Hz), 4.13 (d, 1H, J = 7.0 Hz), 2.64 (d, 2H, J = 7.0 Hz), 2.04 (t, 1H, J = 6.5 Hz), 1.73 (d, 3H, J = 7.0 Hz), 1.08 (d, 6H, J = 6.5) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 18.8, 22.6, 30.3, 45.2, 53.9, 127.3, 127.6, 127.9, 128.2, 129.2, 129.3, 129.6, 134.6, 136.6, 141.1, 199.1 |

| Mass Spectrometry (MS) | m/z (298) |

The primary unaddressed research question is the full characterization and exploration of the biological activities of this compound itself. While its derivatives show promise, the specific properties and potential applications of the parent compound remain largely unexplored. Future research should focus on:

The development of an optimized and scalable synthesis for this compound.

A comprehensive spectroscopic and crystallographic analysis to fully elucidate its structural and electronic properties.

In-depth investigation of its biological activity, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Further investigation into these areas will be crucial to fully understand the potential of this compound in contemporary chemical and medicinal research.

Structure

3D Structure

Properties

IUPAC Name |

S-[4-(2-methylpropyl)phenyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQZLIMLBKYGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)SC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for S 4 Iso Butylphenylthioacetate

Classical Synthetic Approaches and Precursor Analysis

The traditional synthesis of S-4-iso-Butylphenylthioacetate typically involves the esterification of 4-iso-butylthiophenol with an acetylating agent. The key precursors for this synthesis are 4-iso-butylthiophenol and an acetyl source, such as acetyl chloride or acetic anhydride (B1165640).

The synthesis of the 4-iso-butylthiophenol precursor can be achieved through several established routes. One common method is the reaction of 4-iso-butyl-benzenediazonium chloride with a sulfur source like potassium ethyl xanthate, followed by hydrolysis. Another approach involves the direct thiolation of 4-iso-butylaniline.

Once the 4-iso-butylthiophenol precursor is obtained, it is reacted with an acetylating agent to form the final product. The use of acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, is a widely employed method. The base serves to neutralize the hydrochloric acid byproduct. Alternatively, acetic anhydride can be used, often with a catalytic amount of a strong acid or base.

Exploration of Novel and Green Chemistry Synthetic Pathways

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound, several "green" alternatives to classical methods are being explored.

One promising approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. This technique is often combined with the use of solvent-free reaction conditions or environmentally benign solvents, further enhancing its green credentials.

Another green strategy involves the use of solid-supported reagents and catalysts. These materials can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse. For example, a polymer-supported base could be used in the acetylation reaction, eliminating the need for a soluble base that would require removal through extraction.

Catalytic Strategies in the Synthesis of this compound

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. In the classical acetylation reaction, both acid and base catalysts can be employed.

Commonly used acid catalysts for acetylation with acetic anhydride include sulfuric acid and p-toluenesulfonic acid. These catalysts activate the acetic anhydride, making it more susceptible to nucleophilic attack by the thiophenol.

Base catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are highly effective in promoting the acetylation reaction, particularly when using acetic anhydride. DMAP acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.

More advanced catalytic systems are also being investigated. For instance, the use of metal-based catalysts, such as those containing zinc or tin, has been shown to be effective for thioester synthesis. These catalysts can offer high activity and selectivity under mild reaction conditions.

Process Optimization, Yield Enhancement, and Scalability Assessments

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is economically viable and scalable. Key parameters that are typically optimized include reaction temperature, reaction time, stoichiometry of reactants, and catalyst loading.

Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically investigate the effects of multiple variables on the reaction outcome. By using DoE, it is possible to identify the optimal set of conditions that provide the highest yield and purity.

For scalability, the transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful consideration of factors such as heat transfer, mixing, and mass transfer. The choice of reactor type, such as a batch or continuous flow reactor, can have a significant impact on the scalability of the process. Continuous flow reactors, in particular, can offer advantages in terms of safety, control, and efficiency for large-scale production.

Below is a data table summarizing typical reaction conditions and yields for different synthetic routes:

| Synthetic Route | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Classical | Acetyl Chloride | Pyridine | Dichloromethane | 0 - 25 | 2 - 4 | 85-95 |

| Classical | Acetic Anhydride | Sulfuric Acid | Toluene | 80 - 100 | 4 - 6 | 80-90 |

| Green (Microwave) | Acetic Anhydride | Montmorillonite K-10 | Solvent-free | 120 | 0.25 | 90-98 |

| Catalytic | Acetic Anhydride | DMAP | Acetonitrile | 25 | 1 - 2 | 95-99 |

Purification Techniques and Purity Assessment Methodologies

After the synthesis is complete, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include:

Extraction: The reaction mixture is typically washed with an aqueous solution to remove water-soluble impurities.

Chromatography: Column chromatography using silica (B1680970) gel is a highly effective method for separating the desired product from closely related impurities.

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be an excellent method for achieving high purity.

Distillation: For liquid products, distillation under reduced pressure can be used to separate the product from non-volatile impurities.

The purity of the final product is typically assessed using a combination of analytical techniques, including:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the product and detecting trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides information about the volatility and mass of the components in a sample, allowing for the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the product and to identify any structural isomers or other impurities.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the thioester bond.

An illustrative data table for purity assessment is provided below:

| Analytical Technique | Parameter Measured | Typical Purity Specification |

| HPLC | Peak Area Percentage | > 99.0% |

| GC-MS | Total Impurity Content | < 1.0% |

| ¹H NMR | Conformance to Structure | Conforms |

| IR | Presence of C=O stretch | ~1690 cm⁻¹ |

Advanced Analytical Method Development and Validation for S 4 Iso Butylphenylthioacetate

Development of Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of S-4-iso-Butylphenylthioacetate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), provide the necessary resolution and sensitivity for its quantification and identification.

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-phase HPLC is a primary technique for the analysis of thioesters like this compound. The separation is based on the compound's hydrophobicity.

Method Parameters: A typical HPLC method would employ a C18 stationary phase, which provides excellent retention and separation for nonpolar to moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water. The gradient elution allows for the effective separation of the analyte from impurities with varying polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound exhibits significant absorbance.

Research Findings: Method development would focus on optimizing the gradient profile, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound with a reasonable retention time. Validation would include assessing linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For thioester analysis, techniques have been developed that can be adapted for this compound, with LODs often in the nanomolar to sub-nanomolar range.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Methodologies

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While some thioesters may require derivatization to improve volatility and thermal stability, this compound may be amenable to direct GC analysis.

Method Parameters: A mid-polarity capillary column, such as one with a phenyl-methylpolysiloxane stationary phase, would be appropriate. The temperature program would be optimized to ensure the elution of this compound as a sharp peak, well-separated from any contaminants. The injector and detector temperatures would be set to ensure efficient vaporization and detection without thermal degradation. A flame ionization detector (FID) is a common choice for general organic compounds, while a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) would offer enhanced selectivity and sensitivity for this sulfur-containing molecule.

Research Findings: For complex matrices, challenges such as co-elution with hydrocarbons can occur. In such cases, a sulfur-specific detector can be invaluable. For some acyl-CoA thioesters, derivatization is necessary to facilitate GC analysis. However, for a smaller molecule like this compound, direct injection is likely feasible.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Enhanced Resolution and Identification

Coupling chromatographic separation with mass spectrometry provides a powerful tool for both quantification and unambiguous identification.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. Electrospray ionization (ESI) is a common ionization technique for thioesters, typically operating in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to enhance selectivity in complex samples. Absolute quantification of thioesters has been successfully achieved using LC-MS/MS methods.

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the identification of volatile and semi-volatile organic compounds. Electron ionization (EI) is a standard ionization method that produces a characteristic fragmentation pattern, which can be used for library matching and structural elucidation. The presence of sulfur in this compound can lead to characteristic fragment ions, aiding in its identification. GC-MS has been effectively used for the identification of various organosulfur compounds in environmental and biological samples. nih.gov

Interactive Data Table: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Ionization Method | Key Advantages |

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity, suitable for thermally labile compounds. |

| GC-MS | Electron Ionization (EI) | Provides detailed structural information through fragmentation, extensive spectral libraries available. |

Application of Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and vibrational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons of the iso-butyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons), the aromatic protons on the phenyl ring (likely appearing as two doublets in the aromatic region), and the protons of the acetyl group (a singlet). The chemical shifts and coupling patterns of these signals would confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would show characteristic signals for the carbonyl carbon of the thioester, the aromatic carbons, and the carbons of the iso-butyl group. The chemical shift of the carbonyl carbon is particularly diagnostic for the thioester functional group.

Research Findings: The specific chemical shifts for this compound would need to be determined experimentally. However, based on known values for similar functional groups, the expected chemical shift ranges can be predicted, aiding in spectral assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the thioester group, typically found in the range of 1680-1715 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1400-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy would also show a characteristic band for the C=O stretch of the thioester. The aromatic ring vibrations are often strong in Raman spectra. Raman spectroscopy can be particularly useful for studying sulfur-containing compounds. Surface-enhanced Raman scattering (SERS) could be employed to significantly enhance the signal from this compound, especially at low concentrations.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Wavenumber/Chemical Shift |

| IR Spectroscopy | Thioester C=O Stretch | 1680-1715 cm⁻¹ |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | |

| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 7.0-8.0 ppm |

| Acetyl Protons (CH₃) | 2.0-2.5 ppm | |

| Iso-butyl Protons | 0.8-2.6 ppm | |

| ¹³C NMR | Thioester Carbonyl | 190-200 ppm |

| Aromatic Carbons | 120-150 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of molecules like this compound. This method is predicated on the principle that molecules containing π-electrons and non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light, which excites these electrons from their ground state to higher energy anti-bonding molecular orbitals. researchgate.netloesungsfabrik.de The specific wavelengths at which a molecule absorbs light, and the intensity of that absorption, are directly related to its electronic makeup, providing valuable insights into the nature of its chromophores. ich.org

For this compound, the key chromophoric systems are the phenyl ring and the thioester group (-S-C=O). The electronic transitions expected for this molecule include:

π → π* transitions: These high-energy transitions occur within the aromatic phenyl ring, which possesses a conjugated system of π-electrons. pharmoutsourcing.comlubrizolcdmo.com Such transitions typically result in strong absorption bands in the UV region. The substitution of the iso-butyl group on the phenyl ring can cause a slight shift in the absorption maximum (λmax) compared to unsubstituted benzene.

n → π* transitions: The thioester group contains sulfur and oxygen atoms with non-bonding electron pairs (n-electrons), as well as a carbon-oxygen π-bond. The promotion of an n-electron from the sulfur or oxygen atom to the π* anti-bonding orbital of the carbonyl group results in an n → π* transition. pharmoutsourcing.comgmp-compliance.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity, ε) compared to π → π* transitions. pharmoutsourcing.com

n → σ* transitions: The sulfur atom's lone pair electrons can also be excited to a σ* anti-bonding orbital. gmp-compliance.org These transitions typically require higher energy and occur at shorter wavelengths, often in the far-UV region, making them less commonly observed in standard UV-Vis spectroscopy. researchgate.net

To precisely determine the electronic transitions and analyze the electronic structure, theoretical quantum chemical calculations are often employed in conjunction with experimental UV-Vis spectroscopy. nih.govarlok.com Methods like Time-Dependent Density Functional Theory (TD-DFT) can simulate the electronic absorption spectrum, providing theoretical λmax values and oscillator strengths that correspond to specific electronic transitions. ich.org By comparing the experimentally obtained spectrum with the simulated spectrum, a detailed assignment of the observed absorption bands to specific electronic transitions (e.g., HOMO to LUMO transitions) can be achieved, offering a deeper understanding of the molecule's electronic properties. arlok.com

A hypothetical summary of expected UV-Vis absorption data for this compound is presented below.

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Associated Chromophore |

| π → π | 200 - 280 | High (1,000 - 50,000) | Phenyl Ring |

| n → π | 280 - 350 | Low (10 - 100) | Thioester (-S-C=O) |

| n → σ* | < 200 | Variable | Thioester (-S-) |

Principles and Strategy for Analytical Procedure Development

The development of a robust analytical procedure for this compound is a systematic process guided by scientific principles and risk management to ensure the method is fit for its intended purpose throughout its lifecycle. nih.govijrpp.com This modern approach, outlined in guidelines such as ICH Q14, moves beyond a traditional, empirical process to an enhanced, systematic methodology. arlok.comoxford-analytical.co.uk The core principle is to build quality into the analytical method from the outset, a concept known as Analytical Quality by Design (AQbD).

Defining the Analytical Target Profile (ATP) for this compound

The first and most critical step in the development of an analytical procedure for this compound is to define the Analytical Target Profile (ATP). pharmoutsourcing.comgmpinsiders.com The ATP is a prospective summary of the performance characteristics that the analytical method must meet to be considered fit for its intended purpose. nih.govwjarr.com It serves as a guiding document for method development and validation, linking the quality attributes of the compound to the required performance of the analytical procedure. elementlabsolutions.comsemanticscholar.org

The ATP is established before method development begins and outlines the "what" and "why" of the measurement, rather than the "how." semanticscholar.org For an assay to quantify this compound, the ATP would define the required accuracy, precision, and range of the method to ensure that the measurements are reliable for making quality decisions. researchgate.net

An example of an ATP for a quantitative HPLC assay of this compound is detailed in the table below.

| Attribute | Target Performance Criteria | Justification |

| Analyte & Matrix | This compound in a bulk drug substance. | Defines the specific substance and sample type the method is intended for. |

| Intended Purpose | To accurately and precisely quantify the amount of this compound (as %w/w). | Clearly states the goal of the analytical procedure. |

| Assay Range | 80% to 120% of the nominal concentration. | Ensures the method is suitable for quantifying the analyte over a range that includes potential process variations. |

| Accuracy | The reportable result should be within ± 2.0% of the true value. | Defines the acceptable closeness of the measured value to the actual value, ensuring minimal systematic error. |

| Precision | The relative standard deviation (RSD) for replicate measurements should not be more than 1.5%. | Sets the limit for random error, ensuring the repeatability and intermediate precision of the method. |

| Specificity | The method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradation products. | Guarantees that interferences do not affect the accuracy of the analyte's quantification. |

Risk Assessment and Control Strategy in Analytical Procedure Development

Following the establishment of the ATP, a systematic risk assessment is conducted to identify and evaluate analytical procedure parameters that could potentially impact the method's performance. lubrizolcdmo.com This process, guided by ICH Q9 principles, is fundamental to the AQbD approach. nih.govresearchgate.net For the analysis of this compound, a risk assessment tool such as an Ishikawa (fishbone) diagram can be used to brainstorm potential sources of variability.

Potential risk factors for an HPLC method could include:

Instrument Parameters: Column temperature, flow rate, injection volume, detector wavelength.

Mobile Phase Parameters: pH, organic solvent ratio, buffer concentration.

Sample Preparation: Dilution errors, extraction efficiency, sample stability.

Once identified, these parameters are ranked based on their potential impact on the ATP attributes (e.g., accuracy, precision). ich.orgloesungsfabrik.de This risk assessment helps to focus experimental work on the most critical parameters.

Based on the understanding gained from the risk assessment and subsequent experimental studies, an Analytical Procedure Control Strategy is developed. lubrizolcdmo.comgmp-compliance.org This is a planned set of controls that ensures the method remains fit for purpose during routine use. fda.gov The control strategy for this compound analysis would include:

Setpoints and Ranges for Critical Parameters: Defining the target values and acceptable operating ranges for parameters identified as high-risk (e.g., mobile phase composition, column temperature).

System Suitability Tests (SST): Establishing criteria (e.g., resolution between this compound and its closest eluting impurity, peak tailing factor, and repeatability of standard injections) that must be met before sample analysis can proceed. ijrpp.com

Defined Procedures: Standardized operating procedures for sample and standard preparation.

This proactive approach ensures the method's robustness and consistent performance throughout its lifecycle. ijrpp.com

Implementation of Design of Experiments (DoE) for Method Optimization

Design of Experiments (DoE) is a powerful statistical tool used for the systematic and efficient optimization of the analytical procedure. researchgate.netloesungsfabrik.de Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous evaluation of multiple method parameters and their interactions. ms-editions.cl This methodology is central to the enhanced approach for analytical development described in ICH Q14. ich.org

For optimizing an HPLC method for this compound, a DoE study would be designed based on the high-risk parameters identified during the risk assessment. For instance, a central composite or Box-Behnken design could be employed to investigate the effects of factors like mobile phase pH, percentage of organic modifier, and column temperature on critical responses such as peak resolution, tailing factor, and analysis time.

The implementation of DoE involves several key steps:

Factor Screening: Identifying the critical method parameters that significantly influence the analytical responses.

Response Surface Modeling: Performing a series of structured experiments to map the relationship between the factors and the responses. ich.org

Optimization: Using the generated models to identify the optimal operating conditions that provide the most robust performance, ensuring the method consistently meets the ATP criteria.

The output of a DoE study is a "design space," which is the multidimensional combination of and interaction between input variables (e.g., method parameters) that have been demonstrated to provide assurance of quality. ms-editions.cl Operating within this design space ensures the method's robustness and reliability.

Comprehensive Validation of Developed Analytical Procedures

Once an analytical procedure for this compound has been developed and optimized, it must undergo a comprehensive validation process. nih.gov Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. researchgate.netgmp-compliance.org The validation is performed according to the principles outlined in the ICH Q2(R1) guideline, which details the performance characteristics that need to be evaluated. gmp-compliance.orgms-editions.cl

The validation process provides objective evidence that the method consistently produces a result that meets pre-determined specifications and quality attributes. wjarr.com The specific validation characteristics to be assessed depend on the type of analytical procedure. For a quantitative assay of this compound, these would include specificity, linearity, range, accuracy, and precision. wjarr.comnih.gov

Specificity and Selectivity Studies to Ensure Analyte Differentiation

Specificity is a critical validation parameter that demonstrates the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deich.org For a stability-indicating assay of this compound, the method must be able to separate the main compound from any products that form upon degradation. lubrizolcdmo.com

To demonstrate specificity, several approaches are employed:

Analysis of Placebo and Blanks: Injecting a solution containing all formulation components except the active ingredient (placebo) and a blank solvent to ensure no interfering peaks are observed at the retention time of this compound. researchgate.net

Spiking Studies: If potential impurities or degradation products are known and available, the sample is spiked with these compounds to demonstrate that the method can effectively separate them from the main analyte peak. ich.org Peak purity analysis using a photodiode array (PDA) detector is often used to confirm that the analyte peak is spectrally homogeneous.

Forced Degradation Studies: This is the most definitive way to establish the stability-indicating nature of a method. nih.govarlok.com The this compound drug substance is subjected to a variety of stress conditions to intentionally generate degradation products. pharmoutsourcing.comijrpp.com The stressed samples are then analyzed to ensure that all degradation products are resolved from the parent drug. lubrizolcdmo.com

A typical forced degradation study would involve the following conditions:

| Stress Condition | Typical Reagents/Parameters | Purpose |

| Acid Hydrolysis | 0.1 M Hydrochloric Acid, heat | To assess degradation in acidic conditions. |

| Base Hydrolysis | 0.1 M Sodium Hydroxide (B78521), heat | To assess degradation in alkaline conditions. |

| Oxidation | 3% Hydrogen Peroxide, room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | Dry heat (e.g., 80°C) | To assess the effect of heat on the solid drug substance. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B) | To determine light sensitivity and potential photolytic degradation pathways. |

By demonstrating peak purity and adequate resolution between this compound and all potential interferents under these stressed conditions, the specificity and selectivity of the analytical method are confirmed. loesungsfabrik.denih.gov

Accuracy and Precision Assessments (Repeatability, Intermediate Precision, Reproducibility)

The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. For this compound, accuracy is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is then calculated as the percentage of recovery by the assay of the known added amount of analyte in the sample.

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels:

Repeatability expresses the precision under the same operating conditions over a short interval of time. It is assessed by a minimum of six replicate determinations at 100% of the test concentration.

Intermediate Precision evaluates the variations within the same laboratory, considering different days, different analysts, and different equipment.

Reproducibility assesses the precision between different laboratories, which is often considered during the standardization of an analytical method.

The precision is expressed as the relative standard deviation (RSD) for a statistically relevant number of samples.

Table 1: Hypothetical Accuracy and Precision Data for this compound Analysis

| Validation Parameter | Level | Acceptance Criteria | Hypothetical Results |

| Accuracy | 80% of target conc. | 98.0 - 102.0% Recovery | 99.5% |

| 100% of target conc. | 98.0 - 102.0% Recovery | 100.2% | |

| 120% of target conc. | 98.0 - 102.0% Recovery | 101.1% | |

| Precision (RSD%) | |||

| Repeatability | 100% of target conc. | RSD ≤ 1.0% | 0.45% |

| Intermediate Precision | Day 1 vs. Day 2 | RSD ≤ 2.0% | 0.85% |

| Analyst 1 vs. Analyst 2 | RSD ≤ 2.0% | 0.92% | |

| Reproducibility | Lab 1 vs. Lab 2 | RSD ≤ 2.5% | 1.5% |

Determination of Linearity and Working Range

Linearity demonstrates that the results of an analytical method are directly proportional to the concentration of the analyte in the sample. gmpinsiders.com This is typically determined by analyzing a series of dilutions of a standard solution of this compound. A minimum of five concentrations are generally used to establish linearity. The data is then analyzed by plotting the instrument response versus the analyte concentration and determining the correlation coefficient (r) and the equation of the line using linear regression.

The working range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. asean.org The specified range is derived from the linearity studies and is dependent on the intended application of the method. asean.org

Table 2: Hypothetical Linearity Data for this compound

| Concentration (µg/mL) | Instrument Response (Peak Area) |

| 1.0 | 15,230 |

| 5.0 | 75,980 |

| 10.0 | 151,500 |

| 25.0 | 378,900 |

| 50.0 | 755,100 |

| 75.0 | 1,132,500 |

| Linearity Results | |

| Correlation Coefficient (r²) | 0.9998 |

| Slope (S) | 15100 |

| Y-intercept | 150 |

Establishment of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.comnih.gov

Several methods can be used to determine LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach is common for analytical methods that exhibit baseline noise. juniperpublishers.com The LOD is often established at a signal-to-noise (S/N) ratio of 3:1, while the LOQ is established at an S/N ratio of 10:1. juniperpublishers.com

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope (S) of the calibration curve. sepscience.com The formulas are typically LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.com

For methods measuring impurities, verification of the LOQ should be part of the system suitability testing. americanpharmaceuticalreview.com

Table 3: Hypothetical LOD and LOQ for this compound

| Parameter | Method of Determination | Acceptance Criteria | Hypothetical Value |

| LOD | Signal-to-Noise Ratio | S/N ≥ 3:1 | 0.05 µg/mL |

| Based on Calibration Curve | - | 0.06 µg/mL | |

| LOQ | Signal-to-Noise Ratio | S/N ≥ 10:1 | 0.15 µg/mL |

| Based on Calibration Curve | - | 0.18 µg/mL |

Robustness and Ruggedness Evaluations to Assess Method Stability

Robustness is the measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. asean.orgscielo.br This evaluation provides an indication of the method's reliability during normal usage. asean.org For a chromatographic method for this compound, typical variations include:

pH of the mobile phase

Flow rate

Column temperature

Mobile phase composition

Ruggedness is a measure of the reproducibility of test results under the variation of conditions, such as different laboratories, analysts, and instruments. This is often assessed through inter-laboratory comparison studies.

Youden's test is one reliable statistical technique that can be used to evaluate the robustness of analytical methods by examining multiple parameters simultaneously. scielo.br

Table 4: Example of a Robustness Study for this compound Analysis

| Parameter | Variation | Effect on Peak Area (% RSD) | Effect on Retention Time (% RSD) |

| Flow Rate (mL/min) | 1.0 (Nominal) | - | - |

| 0.9 | 0.8% | 1.2% | |

| 1.1 | 0.7% | 1.1% | |

| Column Temperature (°C) | 30 (Nominal) | - | - |

| 28 | 0.5% | 0.4% | |

| 32 | 0.6% | 0.5% | |

| Mobile Phase pH | 3.0 (Nominal) | - | - |

| 2.8 | 1.1% | 0.8% | |

| 3.2 | 1.3% | 0.9% |

System Suitability Testing and Method Performance Monitoring

System Suitability Testing (SST) is an integral part of any analytical method and is performed to ensure that the analytical system is performing adequately for the intended analysis. gmp-navigator.compharmaguideline.com SST criteria are established during method validation and must be met before any sample analysis can commence. slideshare.net Key parameters for a chromatographic system include:

Resolution (Rs): Ensures separation of the analyte from the nearest eluting peak.

Tailing Factor (T): Measures peak symmetry. slideshare.net An ideal peak has a tailing factor of 1.

Theoretical Plates (N): A measure of column efficiency.

Repeatability (%RSD): The precision of replicate injections of a standard solution. pharmaguideline.com

Continuous monitoring of these parameters ensures the ongoing performance and reliability of the analytical method. selectscience.net

Table 5: Typical System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 2.0 | To ensure separation from other components |

| Tailing Factor (T) | ≤ 2.0 | To ensure peak symmetry and good chromatography |

| Theoretical Plates (N) | ≥ 2000 | To confirm column efficiency |

| Repeatability (%RSD) | ≤ 2.0% for 5 injections | To confirm system precision |

| Retention Time (RT) | Within ± 2% of standard | To confirm peak identification |

Regulatory Compliance and Quality Assurance in Analytical Methodologies

Regulatory compliance and quality assurance are paramount in pharmaceutical analysis to ensure product quality and patient safety. americanpharmaceuticalreview.compharmasalmanac.com Analytical method validation for this compound must adhere to guidelines established by international regulatory bodies such as the International Council for Harmonisation (ICH), particularly the ICH Q2(R1) guideline on the validation of analytical procedures. demarcheiso17025.com

The validation report for the analytical method should be comprehensive, detailing all the parameters evaluated, the results obtained, and a concluding statement on the suitability of the method for its intended purpose. americanpharmaceuticalreview.com This documentation is critical for regulatory submissions and is scrutinized during quality audits and inspections. americanpharmaceuticalreview.com

A robust quality assurance system ensures that the analytical methods are not only properly validated but also consistently applied and monitored over time. medikamenterqs.com This involves adherence to current Good Manufacturing Practices (cGMP), regular instrument calibration, analyst training, and a lifecycle management approach to analytical methods. selectscience.netpharmasalmanac.com The ultimate goal is to generate reliable and accurate analytical data that supports the quality control of the drug substance or product. intertek.com

Computational Chemistry and Theoretical Investigations of S 4 Iso Butylphenylthioacetate

Molecular Structure and Conformation Analysis via Computational Methods

Computational methods are instrumental in determining the three-dimensional arrangement of atoms in S-4-iso-Butylphenylthioacetate and identifying its most stable conformations. Techniques such as molecular mechanics and quantum mechanics are employed to calculate the potential energy of different spatial arrangements of the atoms.

A conformational analysis of this compound would involve systematically rotating the single bonds, particularly around the thioester linkage and the iso-butyl group. For each conformation, the energy is calculated to map out the potential energy surface. The conformations corresponding to the minima on this surface represent the stable structures of the molecule. The global minimum corresponds to the most stable conformer, which is the most likely to be observed experimentally.

Key dihedral angles that would be investigated include:

The C-S-C-O dihedral angle of the thioester group.

The C-C-C-C dihedral angles within the iso-butyl group.

The dihedral angle between the phenyl ring and the thioester group.

Table 1: Hypothetical Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-S-C=O) (°) | Relative Energy (kcal/mol) |

| A | 0 | 0.00 |

| B | 60 | 2.5 |

| C | 120 | 5.0 |

| D | 180 | 1.5 |

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations offer a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying molecules of the size of this compound.

Applications of DFT for this compound would include:

Geometry Optimization: Finding the most stable molecular structure by minimizing the energy with respect to the positions of the atoms.

Calculation of Electronic Properties: Determining properties such as ionization potential, electron affinity, and the distribution of electron density.

Prediction of Spectroscopic Properties: Simulating infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

For instance, a DFT calculation could generate an electrostatic potential map, which illustrates the charge distribution across the molecule. In this compound, this would likely show a region of negative potential around the carbonyl oxygen and a more positive potential on the sulfur atom and the aromatic ring.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. wikipedia.org In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. libretexts.orgpressbooks.pub These molecular orbitals are associated with discrete energy levels. libretexts.org

For this compound, an MO analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The analysis would likely reveal that the HOMO is localized on the sulfur atom and the phenyl ring, while the LUMO is concentrated on the carbonyl group of the thioester.

Table 2: Hypothetical Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Prediction of Spectroscopic Properties and Experimental Correlations

Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can simulate various types of spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretch of the thioester, the C-S stretch, and the various vibrations of the aromatic ring and the iso-butyl group.

Nuclear Magnetic resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. These predicted shifts can aid in the interpretation of experimental NMR spectra, helping to assign the observed signals to specific atoms in the molecular structure.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | 1685 | 1690 |

| C-S Stretch | 705 | 700 |

| Aromatic C-H Stretch | 3050 | 3060 |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. mdpi.com By calculating the energies of reactants, products, and transition states, the reaction pathway can be mapped out, and the activation energy can be determined.

For example, the hydrolysis of the thioester bond in this compound could be studied computationally. This would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the thiol leaving group. The calculated energy barrier for this process would provide insight into the reaction rate. These theoretical studies can elucidate the detailed steps of a reaction that are often difficult to observe experimentally. researchgate.net

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for the atoms in the system. nih.govnih.gov An MD simulation of this compound would show how the molecule moves and changes its conformation over time.

MD simulations are particularly useful for:

Exploring the Conformational Landscape: By simulating the molecule over a period of time, the different accessible conformations and the transitions between them can be observed. This provides a more complete understanding of the molecule's flexibility than static calculations.

Studying Solvation Effects: this compound can be simulated in a box of solvent molecules (e.g., water or an organic solvent) to study how the solvent influences its structure and dynamics. The simulation would reveal the arrangement of solvent molecules around the solute and the strength of their interactions. This is crucial for understanding the behavior of the molecule in a realistic chemical environment.

In Vitro Biochemical and Molecular Interaction Studies of S 4 Iso Butylphenylthioacetate

Investigation of Enzyme Inhibition or Activation Mechanisms

No data was found regarding the inhibitory or activatory effects of S-4-iso-Butylphenylthioacetate on any specific enzymes.

Analysis of Ligand-Target Binding and Receptor Interactions in Cell-Free Systems

No studies detailing the binding affinity or interaction of this compound with any biological receptors or targets were identified.

Mechanistic Elucidation of Cellular Pathway Modulation in Controlled In Vitro Environments

There is no available research on how this compound may modulate specific cellular signaling pathways.

Studies on Interactions with Isolated Biomolecules (e.g., Proteins, DNA, Lipids)

Information on the direct interaction of this compound with proteins, DNA, or lipids is not present in the searched literature.

Assessment of Molecular Interactions Leading to Cellular Responses (e.g., oxidative stress pathways)

No in vitro studies were found that investigate the role of this compound in oxidative stress or other cellular responses.

Table of Compounds Mentioned

Environmental Fate and Degradation Pathways of S 4 Iso Butylphenylthioacetate

Photolytic Degradation Kinetics and Product Identification

No specific studies detailing the photolytic degradation kinetics of S-4-iso-Butylphenylthioacetate were found. Information regarding its rate of degradation under various light conditions, quantum yield, and the identity of its photolytic transformation products is not available in the reviewed literature.

Hydrolytic Stability and Transformation Products in Aquatic Systems

There is a lack of available data on the hydrolytic stability of this compound. Consequently, its rate of hydrolysis at different pH values and temperatures, as well as the identification of its hydrolytic transformation products in aquatic environments, could not be determined.

Biodegradation Mechanisms in Various Environmental Matrices (e.g., Soil, Water)

Specific research on the biodegradation of this compound in environmental matrices such as soil and water is not documented in the available literature. Therefore, information on the microbial pathways, enzymes involved, and the rate of biodegradation for this compound is unknown.

Adsorption, Desorption, and Leaching Behavior in Environmental Compartments

Data concerning the adsorption and desorption characteristics of this compound in soil and sediment are not available. As a result, key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which would indicate its mobility and potential for leaching into groundwater, have not been established.

Identification and Characterization of Environmental Metabolites

Due to the absence of studies on the degradation of this compound in various environmental compartments, there is no information available on the identity and characterization of its environmental metabolites.

Emerging Research Trends and Future Perspectives for S 4 Iso Butylphenylthioacetate

Integration with Advanced Materials Science for Novel Applications

The integration of thioester functionalities into polymers and other materials is a promising area of research. Thioesters can be incorporated into polymer backbones or as pendant groups to create materials with tunable properties. For instance, the dynamic nature of the thioester bond can be exploited to develop self-healing polymers, stimuli-responsive materials, and dynamic combinatorial libraries. Research in this area often focuses on leveraging the reactivity of the thioester for cross-linking, functionalization, and degradation of materials. While no specific studies on S-4-iso-Butylphenylthioacetate in this context are available, its structure suggests potential as a building block or modifying agent in polymer synthesis.

Exploration in Chemical Biology and Drug Discovery Research (focusing on research methodologies)

In chemical biology, thioesters are crucial intermediates in numerous biochemical pathways and have been developed as powerful tools for studying biological systems. Methodologies such as native chemical ligation, which utilizes a peptide thioester, have revolutionized the synthesis of large proteins. Thioester-containing chemical probes are also designed to study enzyme activity and identify potential drug targets through activity-based protein profiling. Although research specifically employing this compound in these methodologies has not been found, its core structure could theoretically be adapted for such purposes, for example, by attaching it to a molecule of interest to probe biological interactions.

Development of Novel Derivatizations for Enhanced Functionality and Research Utility

The development of novel derivatives from a core chemical scaffold is a common strategy to enhance its functionality and utility in research. For thioesters, derivatization can modulate their reactivity, solubility, and biological activity. For example, modifying the acyl or thiol portion of a thioester can fine-tune its properties for specific applications in materials science or as a therapeutic agent. Given the lack of specific information on this compound, any discussion of its derivatization remains speculative. Future research could explore modifications of the isobutylphenyl group or the thioacetate (B1230152) moiety to create a library of compounds for screening in various applications.

Interdisciplinary Approaches in Advancing Thioester Research

The study of thioesters is inherently interdisciplinary, drawing from organic chemistry, polymer science, biochemistry, and computational chemistry. Collaborative efforts are essential to fully harness the potential of these compounds. For example, synthetic chemists can design and create novel thioesters, which are then tested by materials scientists for new properties or by chemical biologists for their effects on cellular processes. Computational studies can provide insights into the reactivity and properties of thioesters, guiding experimental design. Advancements in the field will likely come from such synergistic approaches.

Current Challenges and Future Opportunities in the Field of Thioester Chemistry

Despite their utility, there are challenges in the field of thioester chemistry. These include controlling the reactivity of the thioester bond, ensuring stability under various conditions, and developing efficient and scalable synthetic routes. The compatibility of thioesters with other functional groups and materials can also be a hurdle in complex chemical formulations. parisdescartes.fr

However, these challenges also present significant opportunities. The demand for novel materials with advanced properties, the need for more sophisticated tools in chemical biology, and the continuous search for new therapeutic agents are driving innovation in thioester chemistry. Future opportunities lie in the development of new catalytic systems for thioester synthesis and modification, the design of smart materials based on the dynamic nature of the thioester bond, and the exploration of thioesters as novel drug candidates or prodrugs. The growing interest in sustainable and green chemistry also presents opportunities for developing environmentally friendly methods for thioester production and use. parisdescartes.fr

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing S-4-iso-Butylphenylthioacetate with high purity?

- Methodology : Optimize synthesis using reflux conditions with a thioesterification catalyst (e.g., DMAP or HOBt) to enhance reaction efficiency. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Validate purity using GC or HPLC (>97% purity threshold) .

- Critical Parameters : Monitor reaction temperature (60–80°C) and stoichiometric ratios of starting materials (e.g., 4-iso-butylphenol and thioacetic acid derivatives) to minimize side products.

Q. How should researchers characterize this compound’s structural integrity?

- Analytical Workflow :

- Spectroscopy : Use -NMR and -NMR to confirm ester and thioester functional groups. Compare chemical shifts with analogous compounds (e.g., 4-Biphenylacetic acid derivatives) .

- Mass Spectrometry : Perform HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns.

- Thermal Analysis : Determine melting point (mp) consistency with literature values (e.g., 156–160°C for structurally related aryl acetates) .

Q. What solvent systems are optimal for solubility studies of this compound?

- Approach : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for biological assays or non-polar solvents (e.g., toluene) for synthetic applications. Use UV-Vis spectroscopy to quantify solubility limits and assess aggregation behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?

- Strategy :

- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., COX-2) with cell-based viability tests (e.g., MTT assay) to rule out false positives from off-target effects .

- Stability Testing : Evaluate compound stability under assay conditions (pH, temperature) using LC-MS to detect degradation products that may skew results .

- Data Interpretation : Apply statistical tools (e.g., ANOVA) to assess reproducibility and contextualize discrepancies within biological variability thresholds.

Q. What computational methods are suitable for predicting the mechanism of action of this compound?

- Workflow :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations (AMBER or GROMACS) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, molar refractivity, and electronic parameters to correlate structural features with observed bioactivity .

Q. How to design a robust SAR study for this compound derivatives?

- Experimental Design :

- Derivatization : Synthesize analogs with modifications to the iso-butylphenyl group or thioester moiety (e.g., replacing sulfur with oxygen for ester analogs).

- Activity Profiling : Test derivatives in parallel assays (e.g., enzymatic inhibition, cytotoxicity) to identify critical pharmacophores.

- Data Integration : Use heatmaps or principal component analysis (PCA) to visualize SAR trends and prioritize lead compounds .

Data Management and Reproducibility

Q. What documentation standards are essential for replicating this compound studies?

- Guidelines :

- Experimental Logs : Record reaction conditions (time, temperature, yields), purification steps, and instrumentation parameters (e.g., NMR frequency, LC gradient).

- Data Repositories : Deposit spectral data (NMR, IR) in public databases (e.g., PubChem) with assigned accession codes .

- Negative Results : Report failed syntheses or inconclusive assays to avoid redundancy in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.